molecular formula C19H17N5O2S B2572023 N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide CAS No. 920466-10-0

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide

Cat. No.: B2572023
CAS No.: 920466-10-0
M. Wt: 379.44
InChI Key: ZGGRVDRMVDKWLT-UHFFFAOYSA-N
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Description

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide is a complex organic compound that features a tetrazole ring, a naphthalene sulfonamide group, and a p-tolyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be synthesized from p-tolyl hydrazine and sodium azide under acidic conditions. The naphthalene-2-sulfonamide moiety is then introduced through a sulfonylation reaction using naphthalene-2-sulfonyl chloride and an appropriate base such as triethylamine. The final step involves coupling the tetrazole and naphthalene-2-sulfonamide intermediates under suitable conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes and receptors in a similar manner. This binding can modulate the activity of these targets, leading to various biological effects. The sulfonamide group can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-2-sulfonamide: Lacks the tetrazole and p-tolyl groups, making it less versatile in terms of chemical reactivity and biological activity.

    p-Tolyl tetrazole: Does not have the naphthalene-2-sulfonamide moiety, limiting its applications in certain fields.

Uniqueness

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide is unique due to its combination of a tetrazole ring, a naphthalene sulfonamide group, and a p-tolyl substituent. This unique structure imparts a range of chemical and biological properties that are not observed in simpler analogs .

Biological Activity

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound consists of a naphthalene sulfonamide core linked to a tetrazole ring, which is further substituted with a p-tolyl group. The synthesis typically involves the following steps:

  • Formation of the Tetrazole Ring : The tetrazole moiety can be synthesized through the reaction of p-tolyl azide with appropriate nitriles under acidic or basic conditions.
  • Coupling with Naphthalene Sulfonamide : The tetrazole derivative is then coupled with naphthalene-2-sulfonyl chloride using coupling reagents such as EDC or DCC to form the final sulfonamide compound.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The tetrazole ring can mimic carboxylic acids, facilitating binding to active sites on proteins, which may lead to the modulation of various biological pathways.

Enzyme Inhibition

Research has shown that derivatives of tetrazole compounds often exhibit significant enzyme inhibition properties. For instance, a related study demonstrated that tetrazole-containing compounds could act as potent inhibitors of xanthine oxidase (XO), an enzyme implicated in purine metabolism and associated with gout and oxidative stress conditions .

Table 1: Comparison of Inhibition Potency

CompoundIC50 (µM)Target Enzyme
This compoundTBDTBD
N-(3-cyano-4-((2-cyanobenzyl)oxy)phenyl)isonicotinamide0.312Xanthine Oxidase
Compound 2s (tetrazole derivative)0.031Xanthine Oxidase

The IC50 values indicate the concentration required to inhibit 50% of enzyme activity, highlighting the potential effectiveness of these compounds in therapeutic applications.

Antimicrobial Activity

Another area of interest is the antimicrobial properties of sulfonamide derivatives. Studies have indicated that compounds with a naphthalene sulfonamide structure can exhibit significant antibacterial activity against various pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial folate synthesis pathways.

Research Findings

Recent studies have focused on optimizing the structure of tetrazole derivatives to enhance their biological activity. For example, modifications to the substituents on the naphthalene ring have been shown to affect binding affinity and selectivity towards specific targets. Molecular docking studies suggest that the spatial orientation of functional groups plays a crucial role in determining efficacy .

Properties

IUPAC Name

N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2S/c1-14-6-9-17(10-7-14)24-19(21-22-23-24)13-20-27(25,26)18-11-8-15-4-2-3-5-16(15)12-18/h2-12,20H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGRVDRMVDKWLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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